FITC-OVA (323-339) is a synthetic peptide corresponding to the immunodominant 323-339 amino acid sequence of chicken ovalbumin, covalently labeled with the fluorophore FITC (fluorescein isothiocyanate). This peptide is a widely used tool in immunology for in-vitro and ex-vivo T-cell stimulation, as it contains both a major MHC class II-restricted epitope for CD4+ T-cell activation and the core SIINFEKL sequence, a class I-restricted epitope for CD8+ T-cells. The attached FITC label (Abs/Em ≈ 493/522 nm) enables direct visualization and quantification of antigen uptake and presentation by cells using common laboratory methods like flow cytometry and fluorescence microscopy.
Substituting this defined peptide with full-length ovalbumin protein introduces significant experimental variability. Whole protein contains multiple epitopes, and its processing by antigen-presenting cells (APCs) is inconsistent, leading to the presentation of a heterogeneous mix of peptides and compromising assay reproducibility. Using a high-purity synthetic peptide ensures that only the specific T-cell response to the 323-339 epitope is measured. Furthermore, procuring the unlabeled version of this peptide is not a viable alternative for applications requiring the visualization or quantification of antigen uptake, localization, or the identification of antigen-positive cells, as these workflows depend entirely on the fluorescent signal provided by the FITC conjugate.
Synthetic peptides provide a chemically defined, high-purity antigenic stimulus, eliminating the batch-to-batch variability and complex epitope profile inherent to whole protein antigens. Full-length ovalbumin contains numerous T- and B-cell epitopes, and its variable processing by APCs can confound T-cell activation studies. In contrast, the OVA (323-339) peptide isolates a specific immunodominant epitope, ensuring that the measured T-cell response is unambiguous and reproducible across experiments.
| Evidence Dimension | Antigen Compositional Purity & Epitope Complexity |
| Target Compound Data | Single, defined peptide sequence (>95% purity typical) |
| Comparator Or Baseline | Full-length Ovalbumin Protein (Mixture of multiple, variably processed epitopes; purity can vary by batch) |
| Quantified Difference | Qualitatively Defined (Single Epitope vs. Multi-Epitope Complexity) |
| Conditions | Standard in vitro T-cell stimulation assays (e.g., ELISPOT, Proliferation) |
For reliable and comparable immunological data, a consistent and specific stimulus is critical; this peptide provides that control, unlike a complex protein antigen.
The covalent FITC label is essential for workflows that require tracking the antigen. It allows for the direct visualization and quantification of peptide uptake by APCs, such as dendritic cells, using standard flow cytometry or fluorescence microscopy. This functionality is completely absent in the unlabeled comparator peptide, making FITC-OVA (323-339) the required choice for studying the kinetics and efficiency of antigen internalization and presentation.
| Evidence Dimension | Fluorescence Signal for Cellular Uptake Analysis |
| Target Compound Data | Strong fluorescent signal (Ex/Em: 493/522 nm) |
| Comparator Or Baseline | Unlabeled OVA (323-339) Peptide (No fluorescent signal) |
| Quantified Difference | Qualitative (Enables fluorescence-based detection vs. None) |
| Conditions | Uptake by antigen-presenting cells measured via flow cytometry or microscopy. |
This feature enables entire classes of experiments focused on the mechanisms of antigen uptake, which are impossible to perform with an unlabeled peptide.
Direct comparison in a mouse model showed that while both whole OVA and the OVA (323-339) peptide induced a similar Th2-like immune response, the peptide demonstrated a key difference in potency. In splenocytes from mice previously sensitized and challenged with whole OVA, the OVA (323-339) peptide showed 'limited immunogenic potency' for activation compared to restimulation with the whole OVA protein. This indicates that the peptide provides a more controlled and specific stimulus, which is highly desirable for avoiding over-activation and maintaining precision in standardized in vitro T-cell assays.
| Evidence Dimension | In Vitro Proliferative Response of Sensitized Splenocytes |
| Target Compound Data | Limited proliferative response |
| Comparator Or Baseline | Whole Ovalbumin Protein (Strong proliferative response) |
| Quantified Difference | Qualitatively lower immunogenic potency |
| Conditions | In vitro restimulation of splenocytes from BALB/c mice previously sensitized and challenged with whole ovalbumin. |
Procuring the peptide allows for precise titration of a specific T-cell response without the confounding, and potentially overwhelming, activation caused by multiple epitopes in the whole protein.
Ideal for experiments designed to measure the rate and quantity of antigen uptake by dendritic cells, macrophages, or other APCs. The FITC signal allows for clear differentiation and sorting of antigen-positive cells from a mixed population, a workflow impossible with unlabeled peptides.
The specified choice for achieving consistent results in T-cell proliferation (CFSE), ELISPOT, and intracellular cytokine staining (ICS) assays. Its high purity and single-epitope nature minimize the variability often encountered when using whole protein antigens, leading to more reliable data.
Serves as the precise stimulus for activating T-cells from OT-I (CD8+) and DO11.10/OT-II (CD4+) transgenic mice. Using this defined peptide is critical in these models to ensure that the observed response is exclusively due to the engagement of the transgenic T-cell receptor with its cognate peptide-MHC complex.